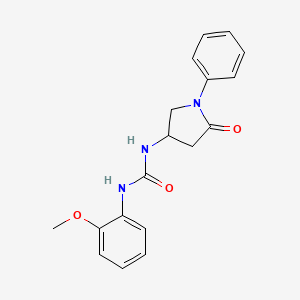

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONWDLHOYDRPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 2-methoxyphenyl group to the pyrrolidinone intermediate. This can be done through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbamate under appropriate conditions.

Industrial Production Methods: Industrial production of 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The methoxyphenyl and phenylpyrrolidinone moieties can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Substitution Reagents: Halides, nucleophiles, and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exerts its effects depends on its specific interactions with molecular targets and pathways. These may include:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signaling cascades, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Piperazine-Based Analogs (HBK Series)

The HBK compounds (HBK14–HBK19) share the 2-methoxyphenyl group but incorporate a piperazine core instead of a urea-pyrrolidinone scaffold . These analogs feature phenoxyalkoxy chains with varying substituents (e.g., chloro, methyl, trimethyl groups), which modulate lipophilicity and steric bulk. For example:

- HBK18: Contains a 2,4,6-trimethylphenoxypropyl group, increasing steric hindrance.

Key Differences :

- Core Structure: The urea-pyrrolidinone framework in the target compound contrasts with the piperazine core in HBK analogs. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may improve target affinity.

- Substituent Flexibility: The HBK series’ phenoxyalkoxy chains allow for tunable lipophilicity, whereas the pyrrolidinone ring in the target compound imposes conformational constraints.

Table 1: Structural Comparison with HBK Analogs

| Compound | Core Structure | Key Substituents | Potential Advantages |

|---|---|---|---|

| Target Compound | Urea-pyrrolidinone | 2-Methoxyphenyl, 5-oxo-pyrrolidinyl | Rigidity, H-bonding capacity |

| HBK14–HBK19 | Piperazine | Phenoxyalkoxy chains with halogen/methyl | Tunable lipophilicity, halogen interactions |

Urea-Based Analogs (1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Ureas)

The 7a–f series (e.g., 7c, 7f) shares the urea linker and aryl group but replaces the pyrrolidinone with a 1,3-dioxoisoindolin-2-yl moiety . Key findings from this series include:

- Anticancer Activity : Compound 7c (4-bromophenyl substitution) showed moderate activity against multiple cancer cell lines (e.g., 89.61% growth inhibition in ACHN renal cancer) via EGFR inhibition (IC₅₀ = 42.91 nM vs. erlotinib’s 26.85 nM).

- Antioxidant Activity : 7f (2-methoxyphenyl substitution) exhibited significant antioxidant effects (IC₅₀ = 15.99 µM), attributed to electron-donating methoxy groups.

Key Differences :

- Electron-Withdrawing vs.

- Substituent Position : 2-Methoxy substitution in 7f enhanced antioxidant activity, while 4-bromo in 7c improved anticancer potency.

Table 2: Functional Comparison with Urea Analogs

| Compound | Key Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| Target Compound | 5-Oxo-pyrrolidinyl, 2-methoxyphenyl | Not reported | Potential for dual H-bonding and rigidity |

| 7c | 4-Bromophenyl, dioxoisoindolinyl | Anticancer (EGFR inhibition) | IC₅₀ = 42.91 nM; superior to thalidomide |

| 7f | 2-Methoxyphenyl, dioxoisoindolinyl | Antioxidant | IC₅₀ = 15.99 µM; comparable to standards |

ADMET and Toxicity Considerations

The 7a–f series demonstrated favorable ADMET profiles:

Biological Activity

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, often abbreviated as MPU, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MPU, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of MPU is , with a molecular weight of approximately 353.4149 g/mol. The compound features a unique combination of a methoxyphenyl group and a pyrrolidinone moiety, linked by a urea functional group. The structure can be represented as follows:

The biological activity of MPU is believed to result from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:

1. Modulation of Enzyme Activity: MPU may inhibit or activate certain enzymes, leading to altered metabolic pathways.

2. Receptor Interaction: The compound could interact with neurotransmitter receptors, potentially influencing neurochemical signaling in the brain.

3. Antifungal Activity: In vitro studies have indicated that MPU exhibits antifungal properties against strains such as Candida albicans and Aspergillus fumigatus, suggesting its potential use in treating fungal infections.

Biological Activities

Recent studies have highlighted several biological activities associated with MPU:

Case Studies and Research Findings

Several studies have been conducted to investigate the biological effects of MPU:

- Antifungal Studies: In vitro assays demonstrated that MPU inhibits the growth of various fungal strains, indicating its potential as an antifungal agent. Further research is needed to confirm these findings in vivo.

- Neuropharmacological Research: A study on related compounds indicated that modifications in the structure could enhance neuroprotective effects, suggesting that similar modifications to MPU might yield promising results in treating neurological disorders .

- Comparative Analysis: When compared to similar compounds like 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea and 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)carbamate, MPU's unique urea linkage may confer distinct pharmacological properties that warrant further exploration.

Q & A

Q. Table 1: Yield Variation with Substituents (Adapted from )

| Compound ID | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 7n | 3-(Trifluoromethyl)phenyl | 41.5 | 158–159 |

| 7o | 4-Chlorophenyl | 48.3 | 202–204 |

| 7p | 4-Methoxyphenyl | 37.4 | 181–182 |

What analytical techniques are critical for confirming the structural conformation of this urea derivative?

Methodological Answer:

- X-ray Crystallography: Resolves bond angles and spatial arrangements (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine in ) .

- NMR/IR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., exact mass calculations in ) .

How do structural modifications at the phenyl or pyrrolidinone rings influence biological activity?

Methodological Answer:

- Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding affinity. For instance, 4-chlorophenyl derivatives () show higher antiproliferative activity due to increased electrophilicity .

- Pyrrolidinone Substituents: Bulky groups (e.g., 2-oxopyrrolidin-1-yl in ) may sterically hinder target interactions, reducing efficacy .

- Methoxy Positioning: Ortho-methoxy groups (as in the target compound) improve metabolic stability compared to para-substituted analogs .

Q. Table 2: Receptor Affinity of Urea Derivatives (Adapted from )

| Compound ID | A3AR Affinity (Ki, nM) | Selectivity (vs. A1/A2A) |

|---|---|---|

| VUF 8504 | 12.3 | >100-fold |

| VUF 5574 | 8.7 | >50-fold |

What strategies resolve contradictions in antiproliferative activity data across studies?

Methodological Answer:

- Standardized Assay Conditions: Use consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times to reduce variability .

- Dose-Response Curves: Establish IC50 values with triplicate measurements to account for biological noise .

- Meta-Analysis: Cross-reference structural analogs (e.g., 5f and 5g in ) to identify substituent-dependent trends .

What computational approaches predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Simulates interactions with receptors (e.g., A3 adenosine receptor in ) using software like AutoDock .

- QSAR Modeling: Correlates substituent properties (e.g., Hammett σ constants) with activity data to guide design .

- MD Simulations: Assesses binding stability over time (e.g., 100-ns trajectories for urea-protein complexes) .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure .

- Storage: Keep in airtight containers away from ignition sources (P210 in ) .

- Waste Disposal: Follow institutional guidelines for urea-containing organic waste to avoid environmental contamination .

How can researchers validate target engagement in cellular assays?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-adenosine for A3AR in ) to quantify displacement .

- Knockdown/Overexpression Models: CRISPR-Cas9-modified cell lines confirm target specificity (e.g., NHE3 inhibition in ) .

- Western Blotting: Monitor downstream signaling proteins (e.g., MAPK/ERK) to verify pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.